1,4-Dimethylcyclohexane

Beschreibung

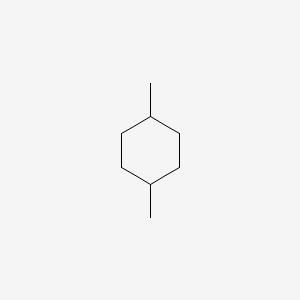

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMPKOFEUHIBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075284, DTXSID301025608, DTXSID401015836 | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cis-1,4-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with an odor like petroleum; [CAMEO] | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-90-2, 624-29-3, 2207-04-7 | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohexane, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,4-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cis-1,4-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417GE5869Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NUV3O4B1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary target of 1,4-Dimethylcyclohexane is the cyclohexane ring structure within organic molecules. This compound, as a disubstituted cyclohexane, interacts with the cyclohexane ring, causing changes in its conformation.

Mode of Action

This compound interacts with its targets through steric interactions, specifically 1,3-diaxial interactions. These interactions occur between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5. The presence of the two methyl groups in this compound influences the conformation of the cyclohexane ring.

Biochemical Pathways

The action of this compound primarily affects the conformational stability of cyclohexane rings. The compound’s two methyl groups prefer to occupy equatorial positions due to the increased steric hindrance of axial locations. This preference influences the overall conformation of the cyclohexane ring and can affect the properties of larger organic molecules that contain these rings.

Pharmacokinetics

For instance, the preference for equatorial positions could affect the compound’s solubility and therefore its absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the conformation of cyclohexane rings. By preferring equatorial positions, the compound can reduce steric strain, potentially affecting the stability and reactivity of larger organic molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect the equilibrium between different conformations of the cyclohexane ring. Additionally, the presence of other molecules can influence the compound’s steric interactions and thus its mode of action.

Biologische Aktivität

1,4-Dimethylcyclohexane (C8H16) is a cycloalkane with two methyl groups positioned at the 1 and 4 carbon atoms of the cyclohexane ring. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and its role as a human metabolite. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound can exist in two stereoisomeric forms: cis and trans . The trans isomer is generally more stable due to reduced steric hindrance, with both methyl groups occupying equatorial positions in its chair conformation. In contrast, the cis isomer forces one methyl group into an axial position, leading to increased steric strain.

| Isomer Type | Stability | Chair Conformation Characteristics |

|---|---|---|

| Cis | Less stable | One methyl group axial, one equatorial |

| Trans | More stable | Both methyl groups equatorial |

Antimicrobial Properties

Research indicates that this compound derivatives exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit bacterial growth and may serve as potential candidates for developing new antimicrobial agents. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Similar compounds in its class have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural modifications of cycloalkanes can lead to variations in biological activity, making them valuable in drug design .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted by Çetin et al. synthesized novel derivatives of hexahydroquinoline (a related compound) that demonstrated significant antimicrobial effects against various bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .

- Cancer Cell Line Research : In vitro studies on cancer cell lines treated with this compound derivatives showed a reduction in cell viability, indicating potential anticancer effects. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield promising therapeutic agents .

- Mechanistic Insights : The biological mechanisms underlying the activities of this compound involve interactions at the cellular level, including modulation of calcium channels and inhibition of key enzymes involved in cell proliferation .

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions

DMCH is utilized in catalytic reactions, particularly in hydrogenation processes. Its structure allows it to serve as a substrate for various catalytic systems, enhancing reaction efficiency and selectivity. For instance, studies have shown that DMCH can be effectively hydrogenated using palladium-based catalysts under mild conditions, which is valuable in organic synthesis .

Ultrasonic Wave Absorption Studies

The compound has been employed in studies investigating the absorption of ultrasonic waves. Researchers have used DMCH to measure ultrasonic wave propagation through liquids, providing insights into molecular interactions and properties at different temperatures . This application is crucial for understanding material behaviors in various industrial processes.

Autoxidation Studies

Research has examined the autoxidation behavior of DMCH, which is essential for understanding its stability and reactivity under oxidative conditions. A comprehensive model has been developed to predict its oxidizability, which is significant for applications in fuel chemistry and safety assessments .

Solvent in Adhesives

In the adhesives industry, DMCH serves as a solvent that enhances the manufacturing process of adhesive products. Its ability to dissolve various compounds improves the performance characteristics of adhesives, making them more effective for industrial applications .

Chemical Synthesis

DMCH is also used as an intermediate in the synthesis of other chemical compounds. Its structure allows for modifications that lead to the production of various derivatives used in pharmaceuticals and agrochemicals. The versatility of DMCH makes it a valuable building block in organic synthesis .

Case Study 1: Hydrogenation Process Optimization

A study focused on optimizing the hydrogenation process using DMCH as a substrate demonstrated significant improvements in reaction rates when utilizing advanced catalytic systems. Researchers reported enhanced yields and selectivity when employing modified palladium catalysts, highlighting the importance of DMCH in developing efficient chemical processes .

Case Study 2: Ultrasonic Wave Propagation Analysis

In an experimental setup designed to analyze ultrasonic wave propagation through DMCH solutions, researchers found that varying concentrations affected wave speed and attenuation. This study provided valuable data for applications in non-destructive testing methods where ultrasonic techniques are employed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Isomers: 1,2- and 1,3-Dimethylcyclohexane

Physical Properties

The position of methyl substituents significantly impacts physical properties. For example:

- 1,4-DMCH has a boiling point of 120°C and density of 0.773 g/mL .

- 1,2-Dimethylcyclohexane (1,2-DMCH) and 1,3-Dimethylcyclohexane (1,3-DMCH) isomers exhibit distinct boiling points and densities due to differences in molecular packing and steric interactions.

Stereochemical Behavior

- 1,2-DMCH and 1,3-DMCH lack the symmetry of 1,4-DMCH, leading to chiral centers in certain conformations. For instance, 1,2-DMCH can exist as enantiomers (e.g., cis-1,2-DMCH), whereas 1,4-DMCH only forms non-chiral diastereomers .

Chromatographic Separation

Chromatographic studies using MIL-125(Ti) metal-organic frameworks demonstrate distinct retention times for cis and trans isomers of 1,4-DMCH, 1,3-DMCH, and 1,2-DMCH. This separation is attributed to differences in molecular dimensions and interactions with the stationary phase .

Comparison with Other Methyl-Substituted Cycloalkanes

Dehydrogenation Reactivity

The number of methyl groups directly influences catalytic dehydrogenation activity (Figure 1):

| Compound | Dehydrogenation Activity (Order) | Activation Energy (Eₐ) Trend |

|---|---|---|

| Cyclohexane (CH) | Lowest | Highest |

| Methylcyclohexane (MCH) | Intermediate | Intermediate |

| 1,4-DMCH | High | Lower than MCH |

| 1,2,4-Trimethylcyclohexane (1,2,4-TMCH) | Highest | Lowest |

Increasing methyl substituents lower the activation energy (Eₐ) for dehydrogenation, enhancing hydrogen release efficiency. For example, 1,4-DMCH exhibits ~30% higher activity than MCH but ~20% lower activity than 1,2,4-TMCH .

Thermodynamic Properties

Enthalpies of vaporization (ΔHvap) for cycloalkanes follow the trend:

| Compound | ΔHvap (kJ/mol) |

|---|---|

| cis-1,4-DMCH | 38.2 |

| trans-1,4-DMCH | 37.8 |

| Ethylcyclohexane | 40.1 |

The trans isomer of 1,4-DMCH has a marginally lower ΔHvap than the cis isomer, reflecting weaker intermolecular forces .

Cis vs. Trans Isomerism in 1,4-DMCH

Comparison with Functionalized Derivatives

1,4-Dimethoxycyclohexane

This derivative replaces methyl groups with methoxy (-OCH₃) substituents. The polar oxygen atoms increase boiling point and solubility in polar solvents compared to 1,4-DMCH .

Dimethyl 1,4-Cyclohexanedicarboxylate

The introduction of ester groups (-COOCH₃) significantly alters reactivity. For example, cis - and trans -dimethyl 1,4-cyclohexanedicarboxylate exhibit distinct catalytic hydrogenation rates due to steric hindrance differences .

Data Tables

Table 1: Physical Properties of Cycloalkanes

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index |

|---|---|---|---|

| Cyclohexane (CH) | 80.7 | 0.779 | 1.426 |

| 1,4-DMCH | 120 | 0.773 | 1.426 |

| 1,2,4-TMCH | 145 (estimated) | 0.790 (estimated) | 1.430 (estimated) |

Table 2: Enthalpies of Vaporization

| Compound | ΔHvap (kJ/mol) | Temperature (°C) |

|---|---|---|

| cis-1,4-DMCH | 38.2 | 25 |

| trans-1,4-DMCH | 37.8 | 25 |

| Ethylcyclohexane | 40.1 | 25 |

Q & A

Q. What are the key physical properties of 1,4-dimethylcyclohexane, and how are they experimentally determined?

- Answer: Critical properties include enthalpy of vaporization (e.g., 45.8 kJ/mol for the cis isomer and 44.7 kJ/mol for the trans isomer at 298 K), density (0.773 g/mL at 25°C), and boiling point (120°C). These are determined via calorimetry, gas chromatography, and refractive index measurements .

Q. How can the cis and trans isomers of this compound be synthesized and characterized?

- Answer: Synthesis involves radical bromination of this compound using bromine (Br₂) and a radical initiator (e.g., peroxide) in an inert solvent like CCl₄. Characterization employs NMR spectroscopy to distinguish axial (aa) and equatorial (ee) conformers, complemented by chromatographic separation .

Q. What spectroscopic techniques are most suitable for identifying and differentiating this compound isomers?

Q. What are the thermodynamic considerations in the chlorination of this compound, and how do reaction conditions influence product distribution?

- Answer: Free radical chlorination favors tertiary hydrogen abstraction due to lower bond dissociation energies (BDE ~ 380 kJ/mol). Kinetic control under UV light yields 1-chloro-1,4-dimethylcyclohexane (cis/trans), while elevated temperatures promote secondary chlorination (2-chloro derivatives) .

Q. How does the choice of radical initiator impact the radical bromination of this compound?

- Answer: Peroxide initiators (e.g., benzoyl peroxide) accelerate bromination at tertiary carbons (95% selectivity), whereas UV light induces mixed selectivity (70% tertiary, 30% secondary). Initiator polarity affects radical stability and regioselectivity .

Q. What are the challenges in predicting and quantifying reaction pathways for free radical substitution in cyclohexane derivatives?

- Answer: Computational models (DFT, QM/MM) must account for steric hindrance, transition-state ring strain, and solvent effects. Experimental validation via kinetic isotope effects (KIE) and substituent-directed bromination is critical .

Q. How do steric effects influence the regioselectivity of electrophilic substitution reactions on this compound?

Q. In computational chemistry, what models best predict the stability and reactivity of this compound conformers under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.